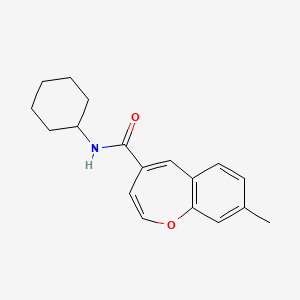

N-cyclohexyl-8-methyl-1-benzoxepine-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-8-methyl-1-benzoxepine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-13-7-8-14-12-15(9-10-21-17(14)11-13)18(20)19-16-5-3-2-4-6-16/h7-12,16H,2-6H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSFIMZFTLNUNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C=CO2)C(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-8-methyl-1-benzoxepine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclohexylamine derivative with a benzoxepine precursor in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized synthetic routes. The process includes purification steps such as recrystallization or chromatography to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-8-methyl-1-benzoxepine-4-carboxamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The benzoxepine ring allows for electrophilic and nucleophilic substitution reactions, leading to various substituted products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents or nucleophiles under controlled temperatures.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted benzoxepine compounds.

Scientific Research Applications

N-cyclohexyl-8-methyl-1-benzoxepine-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-8-methyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

- N-cyclohexyl-7-methyl-1-benzoxepine-4-carboxamide

- N-cyclohexyl-7-methoxy-1-benzoxepine-4-carboxamide

Comparison: N-cyclohexyl-8-methyl-1-benzoxepine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for targeted research and applications.

Biological Activity

N-cyclohexyl-8-methyl-1-benzoxepine-4-carboxamide is a compound belonging to the benzoxepine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antibacterial effects, potential as a multidrug resistance (MDR) modifier, and implications for cancer therapy.

Structural Characteristics

The compound features a benzoxepine core, characterized by a fused benzene and oxepine ring structure. This unique configuration is known to influence its pharmacological properties. The presence of the cyclohexyl and methyl groups contributes to its lipophilicity and may enhance its interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that derivatives of benzoxepine compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown broad-spectrum activity against various Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for these compounds were reported as low as 6.25 mg/mL, indicating potent antibacterial effects against resistant strains such as Acinetobacter baumannii .

| Compound | MIC (mg/mL) | Target Pathogen |

|---|---|---|

| This compound | 6.25 | Acinetobacter baumannii |

| Related Compound A | 12.5 | Staphylococcus aureus |

| Related Compound B | 50 | Escherichia coli |

Multidrug Resistance Modulation

Benzoxepines have been studied for their potential to reverse multidrug resistance in cancer cells. Research indicates that certain derivatives can inhibit P-glycoprotein (P-gp), a key efflux pump responsible for drug resistance in tumor cells. For example, compounds derived from the benzoxepine structure have shown efficacy in increasing the retention of chemotherapeutic agents like doxorubicin in resistant cell lines .

Case Study: MDR Reversal

In a study investigating the effects of various benzoxepine derivatives on MDR cancer cells, it was found that specific modifications in the chemical structure significantly enhanced their ability to modulate P-gp activity. The most promising compound demonstrated an increase in doxorubicin retention by 40%, leading to enhanced cytotoxicity against resistant cell lines .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro assays. These studies suggest that this compound can induce apoptosis in cancer cells via caspase activation pathways, which are often dysregulated in malignancies. The ability to interfere with the cell cycle, particularly during the G1 phase, further supports its therapeutic potential against cancers exhibiting MDR .

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

Q & A

Q. What are the optimal synthetic routes for N-cyclohexyl-8-methyl-1-benzoxepine-4-carboxamide, and how are intermediates purified?

The synthesis typically involves multi-step reactions, starting with the formation of the benzoxepine core followed by carboxamide functionalization. Key steps include refluxing in solvents like toluene or dichloromethane under controlled temperature and inert atmosphere to prevent side reactions. Purification methods such as recrystallization (using ethanol or hexane) and column chromatography (silica gel with gradient elution) are critical for isolating high-purity intermediates and the final product . Thin-layer chromatography (TLC) is recommended for real-time monitoring of reaction progress .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation requires a combination of spectroscopic techniques:

- NMR : H and C NMR are used to confirm the cyclohexyl and methyl substituents, as well as the benzoxepine backbone.

- IR Spectroscopy : Peaks near 1650–1700 cm confirm the carboxamide C=O stretch.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]) and fragmentation patterns. Cross-referencing data with computational models (e.g., density functional theory, DFT) improves accuracy .

Q. What solvent systems and storage conditions ensure the compound’s stability?

Solubility tests in dimethyl sulfoxide (DMSO), methanol, and chloroform are recommended for in vitro studies. Stability studies indicate the compound degrades under prolonged exposure to light or high humidity. Storage at –20°C in amber vials under nitrogen atmosphere minimizes decomposition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for biological targets?

SAR requires systematic modification of substituents (e.g., varying cyclohexyl groups or methyl positioning) and evaluation against target proteins (e.g., kinases or GPCRs). Use molecular docking (AutoDock Vina) to predict binding affinities, followed by in vitro assays (e.g., fluorescence polarization or surface plasmon resonance) to validate interactions . Dose-response curves (IC/EC) and selectivity profiling against related receptors are essential .

Q. What computational strategies resolve discrepancies in predicted vs. experimental binding modes?

Discrepancies often arise from ligand flexibility or solvent effects. Employ:

- Molecular Dynamics (MD) Simulations : To assess conformational stability over 100+ ns trajectories.

- Free Energy Perturbation (FEP) : To quantify binding energy differences between analogs. Cross-validate with X-ray crystallography or cryo-EM data if available .

Q. How should researchers address contradictory bioactivity data across different assay platforms?

Contradictions may stem from assay conditions (e.g., pH, ionic strength) or cell-line variability. Standardize protocols using guidelines like the Minimum Information About a Bioactive Entity (MIABE) . Validate hits via orthogonal assays (e.g., cell viability vs. enzymatic activity) and statistical meta-analysis to identify outliers .

Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic (PK) properties?

- Caco-2 Assays : Predict intestinal absorption via permeability coefficients.

- Microsomal Stability Tests : Use liver microsomes to estimate metabolic half-life.

- Plasma Protein Binding (PPB) : Equilibrium dialysis to assess free fraction. Pair these with in silico tools (e.g., SwissADME) to prioritize analogs with favorable PK profiles .

Methodological Guidance

Q. How to design a robust protocol for analyzing the compound’s reactive intermediates?

Employ trapping experiments with nucleophiles (e.g., glutathione) and LC-MS/MS to detect transient species. For radical intermediates, use electron paramagnetic resonance (EPR) spectroscopy with spin traps like DMPO .

Q. What statistical approaches are recommended for dose-response studies with high variability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.